molecular formula C21H20OSi B8288764 [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane

[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane

Cat. No.: B8288764
M. Wt: 316.5 g/mol
InChI Key: MJTCHPBNQSYPAH-UHFFFAOYSA-N
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Description

[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane is an organic compound that features a dibenzofuran moiety attached to a phenyl ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane typically involves the coupling of a dibenzofuran derivative with a phenylsilane compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boronic acids. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the silicon moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism by which [4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane exerts its effects depends on its specific application. In optoelectronic devices, the compound’s unique electronic properties facilitate efficient charge transport and light emission. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of excitons (electron-hole pairs) that recombine to emit light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(Dibenzo[b,d]furan-4-yl)phenyl]trimethylsilane is unique due to its trimethylsilane group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

Molecular Formula

C21H20OSi

Molecular Weight

316.5 g/mol

IUPAC Name

(4-dibenzofuran-4-ylphenyl)-trimethylsilane

InChI

InChI=1S/C21H20OSi/c1-23(2,3)16-13-11-15(12-14-16)17-8-6-9-19-18-7-4-5-10-20(18)22-21(17)19/h4-14H,1-3H3

InChI Key

MJTCHPBNQSYPAH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC3=C2OC4=CC=CC=C34

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of dibenzofuran-4-yl-boronic acid (20.0 g, 94.3 mmol), (4-bromo-phenyl)-trimethyl-silane (21.62 g, 94.3 mmol), K2CO3 (39.1 g, 3 equiv., 283 mmol) in toluene (100 mL), ethanol (60 mL) and water (30 mL) was purged with nitrogen for 5 min (bubbled into solution) and treated with Pd(PPh3)4 (3.59 g, 2.9 mmol). After heating to 80° C. for 4 h, the solution was cooled to room temperature, poured into water (300 mL) and extracted with ethyl acetate (300 mL). The organic phase was washed with sat'd aq NaCl, dried over anhydrous MgSO4, filtered and concentrated in vacuo. Purification by flash column chromatography (5-20% ethyl acetate in heptane) afforded (4-dibenzofuran-4-yl-phenyl)-trimethyl-silane as a colorless oil (28.9 g, 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.62 g
Type
reactant
Reaction Step One
Name
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.59 g
Type
catalyst
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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